Cas no 1704067-37-7 ((3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid)

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid is a boronic acid derivative featuring an ethoxypropoxy and methyl substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling efficient formation of carbon-carbon bonds in synthetic organic chemistry. The ethoxypropoxy side chain enhances solubility in organic solvents, facilitating handling and reaction conditions. Its structural design ensures compatibility with a wide range of aryl halides, making it a versatile intermediate in pharmaceutical and materials science applications. The boronic acid moiety provides precise control in bioconjugation and catalyst systems, underscoring its utility in advanced synthetic methodologies.
(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid structure
1704067-37-7 structure
Product Name:(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid
CAS No:1704067-37-7
MF:C12H19BO4
MW:238.087864160538
MDL:MFCD28384330
CID:4674272
Update Time:2025-06-09

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(3-ethoxypropoxy)-4-methylphenyl)boronic acid
    • AM88353
    • (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid
    • MDL: MFCD28384330
    • Inchi: 1S/C12H19BO4/c1-3-16-7-4-8-17-12-9-11(13(14)15)6-5-10(12)2/h5-6,9,14-15H,3-4,7-8H2,1-2H3
    • InChI Key: AFAUBBGSFSIHKR-UHFFFAOYSA-N
    • SMILES: O(C1C=C(B(O)O)C=CC=1C)CCCOCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 201
  • Topological Polar Surface Area: 58.9

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(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid Related Literature

Additional information on (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid

The Compound CAS No. 1704067-37-7: (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic Acid

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid, identified by the CAS number 1704067-37-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of boronic acids, which are widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. The structure of this compound consists of a phenyl ring substituted with a methyl group at the 4-position and a 3-ethoxypropoxy group at the 3-position, with a boronic acid group attached to the phenyl ring. This unique combination of functional groups makes it an invaluable intermediate in the synthesis of various biologically active molecules and advanced materials.

Recent advancements in organoboron chemistry have highlighted the importance of boronic acids like (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid in constructing complex molecular architectures. The Suzuki-Miyaura coupling reaction, for instance, has been extensively employed to form carbon-carbon bonds between boronic acids and aryl halides or alkenes. This reaction is catalyzed by palladium complexes and has become a cornerstone in modern organic synthesis due to its high efficiency and versatility. The presence of the ethoxypropoxy group in this compound introduces additional functionality, enabling further modifications and applications in drug discovery and material synthesis.

The synthesis of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. One common approach involves the nucleophilic substitution of an appropriate aryl halide with a boronate ester, followed by hydrolysis to yield the corresponding boronic acid. The introduction of substituents such as the ethoxypropoxy group is often achieved through etherification reactions, which are carefully optimized to avoid side reactions and maintain the integrity of the phenyl ring.

In terms of applications, (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid has found utility in several cutting-edge research areas. For instance, it has been used as an intermediate in the synthesis of biaryl compounds with potential pharmacological activity. The methyl group at the 4-position contributes to the compound's lipophilicity, while the ethoxypropoxy group enhances solubility and bioavailability—properties that are highly desirable in drug design. Additionally, this compound has been explored for its potential role in constructing advanced materials such as organic semiconductors and stimuli-responsive polymers.

Recent studies have also focused on optimizing the use of boronic acids like (3-(3-Eth oxy prop oxy)-4-methylphenyl)boronic acid in asymmetric catalysis and enantioselective synthesis. By incorporating chiral ligands into palladium catalysts, researchers have achieved unprecedented levels of enantioselectivity in Suzuki couplings involving this compound. Such advancements not only enhance the efficiency of synthetic processes but also pave the way for accessing chiral molecules with specific biological activities.

The stability and reactivity of (3-(3-Eth oxy prop oxy)-4-methylphenyl)boronic acid make it an ideal candidate for large-scale production and industrial applications. Its ability to undergo various transformations under mild conditions aligns with green chemistry principles, reducing waste and energy consumption during manufacturing processes. Furthermore, ongoing research into its compatibility with other functional groups continues to expand its utility across diverse chemical sectors.

In conclusion, (3-(3-Eth oxy prop oxy)-4-methylphenyl)boronic acid, CAS No. 1704067-37-7, stands as a testament to the ingenuity and precision required in modern organic synthesis. Its unique structure, coupled with its versatile reactivity, positions it as a key player in advancing both academic research and industrial applications. As our understanding of organoboron chemistry deepens, this compound will undoubtedly continue to contribute to groundbreaking discoveries across multiple disciplines.

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